(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide
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Overview
Description
(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide is an organosulfur compound that belongs to the class of sulfinamides. This compound is known for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . The reaction conditions often include the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared by condensing chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis process . Additionally, the combination of hydrogen peroxide and thionyl chloride has been used for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which can then be reacted with amines to form sulfinamides .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form thiols.
Substitution: The sulfinamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reaction conditions often involve the use of mild acids or bases to facilitate the desired transformations.
Major Products
The major products formed from these reactions include chiral amines, sulfonamides, and thiols. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which (S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary. The sulfinamide group activates imines for the addition of nucleophiles, serving as a powerful chiral directing group . This allows for the formation of products with high diastereoselectivity. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfonamides: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly diastereoselective products. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H13NOS2 |
---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
(NE)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+ |
InChI Key |
YYSVBNDDIUTFLR-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/C1=CC=CS1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 |
Origin of Product |
United States |
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